4-Fluorobenzaldehyde

Organic Synthesis Carbohydrate Chemistry Benzylidenation

4-Fluorobenzaldehyde (p-Fluorobenzaldehyde; CAS 459-57-4) is an aromatic aldehyde with the molecular formula C7H5FO and a molecular weight of 124.11 g/mol. The para-fluoro substituent imparts a moderate electron-withdrawing effect (Hammett σp = +0.06) that differentiates it from non-fluorinated and ortho-/meta-substituted analogs, influencing its reactivity in electrophilic and nucleophilic reactions.

Molecular Formula C7H5FO
Molecular Weight 124.11 g/mol
CAS No. 459-57-4
Cat. No. B137897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzaldehyde
CAS459-57-4
SynonymsNSC 68095;  p-Fluorobenzaldehyde;  p-Fluorobenzenecarboxaldehyde; 
Molecular FormulaC7H5FO
Molecular Weight124.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)F
InChIInChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H
InChIKeyUOQXIWFBQSVDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzaldehyde (CAS 459-57-4): Physicochemical Properties and Industrial Grade Specifications


4-Fluorobenzaldehyde (p-Fluorobenzaldehyde; CAS 459-57-4) is an aromatic aldehyde with the molecular formula C7H5FO and a molecular weight of 124.11 g/mol . The para-fluoro substituent imparts a moderate electron-withdrawing effect (Hammett σp = +0.06) that differentiates it from non-fluorinated and ortho-/meta-substituted analogs, influencing its reactivity in electrophilic and nucleophilic reactions [1]. Commercially available grades range from 95% to ≥99% purity (GC), with typical specifications including a melting point of -10°C, boiling point of 181°C (758 mmHg), density of 1.157 g/mL at 25°C, and refractive index n20/D of 1.521 . The compound is classified as a flammable liquid (UN 1989, Hazard Class 3, PG III) with hazard statements H226, H315, and H319 [2].

Why 4-Fluorobenzaldehyde Cannot Be Interchanged with Other Fluorobenzaldehyde Isomers or Non-Fluorinated Analogs


Although all fluorobenzaldehyde isomers share the same molecular formula and similar physicochemical constants, their regioisomeric substitution patterns critically alter electronic properties and reactivity profiles. Direct head-to-head studies demonstrate that para-fluoro substitution confers distinct advantages in reaction kinetics, enzyme inhibition potency, and synthetic outcomes compared to ortho- and meta-fluoro analogs, as well as non-fluorinated benzaldehyde [1]. Furthermore, the presence of the para-fluoro substituent modifies the aldehyde carbon's electrophilicity to a degree that cannot be replicated by other halogens (Cl, Br) or electron-donating groups, rendering simple substitution of 4-fluorobenzaldehyde with a different benzaldehyde derivative ineffective for achieving equivalent reaction yields or biological activity . The following quantitative evidence establishes the specific, measurable differentiation that justifies the preferential selection of 4-fluorobenzaldehyde for targeted applications.

4-Fluorobenzaldehyde: Comparative Performance Data for Informed Procurement and Method Selection


Superior Benzylidenation Reaction Rate and Yield Compared to Benzaldehyde and p-Anisaldehyde

In a comparative study of benzylidenation reactions using silyloxy alcohols and electron-deficient benzaldehydes, 4-fluorobenzaldehyde (p-fluorobenzaldehyde) demonstrated a superior reaction rate and yield compared to both unsubstituted benzaldehyde and electron-rich p-anisaldehyde . The established reactivity order was p-fluorobenzaldehyde > benzaldehyde > p-anisaldehyde, attributed to the electron-withdrawing effect of the para-fluoro substituent enhancing the electrophilicity of the aldehyde carbon .

Organic Synthesis Carbohydrate Chemistry Benzylidenation

Enhanced Tyrosinase Inhibition Potency Relative to 4-Chloro, 4-Cyano, and 4-Nitro Analogs

In a study evaluating the inhibition of mushroom tyrosinase by 4-substituted benzaldehydes bearing electron-withdrawing groups, 4-fluorobenzaldehyde exhibited an IC50 of 387 μM against the oxidation of 4-t-butylcatechol [1]. This potency was intermediate among the halogenated analogs but significantly superior to 4-cyanobenzaldehyde (IC50 822 μM) and 4-nitrobenzaldehyde (IC50 1846 μM), and more potent than 4-chlorobenzaldehyde (IC50 175 μM) [1]. In a separate study comparing fluorobenzaldehyde isomers, 4-fluorobenzaldehyde displayed an IC50 of 0.16 mM for diphenolase inhibition, which was 6.6-fold more potent than 2-fluorobenzaldehyde (IC50 1.06 mM) and 10-fold more potent than 3-fluorobenzaldehyde (IC50 1.62 mM) [2].

Enzymology Tyrosinase Inhibition Structure-Activity Relationship

Distinct Gas-Phase Proton Affinity and Isomer Stability Profile vs. Ortho- and Meta-Fluorobenzaldehydes

Gas-phase proton transfer equilibria studies revealed that the proton affinities of halobenzaldehydes are lower than that of unsubstituted benzaldehyde, consistent with the electron-withdrawing nature of halogens [1]. Critically, protonated meta-fluorobenzaldehyde was found to undergo isomerization to the energetically preferred ortho- or para-isomer at elevated temperatures, indicating lower thermodynamic stability of the meta-regioisomer under certain conditions [1]. The para-isomer (4-fluorobenzaldehyde) does not exhibit this isomerization behavior, providing a stable, defined species for gas-phase studies and mass spectrometric applications [1].

Physical Organic Chemistry Mass Spectrometry Thermodynamics

Synthetic Utility in High-Yield Retigabine Intermediate Preparation

A patented preparation method for retigabine (an anticonvulsant drug) utilizes 4-fluorobenzaldehyde as a key intermediate. Condensation of 4-fluorobenzaldehyde with a substituted phenylenediamine derivative (compound RET20) in toluene with TsOH catalysis achieved a quantitative yield (100%) of the desired Schiff base intermediate RET25 [1]. This near-perfect conversion efficiency at a 100 mmol scale demonstrates the compound's reliable reactivity in medicinal chemistry process development, minimizing waste and maximizing atom economy [1].

Medicinal Chemistry Process Chemistry Anticonvulsant Synthesis

Commercial Purity Specifications and Isomeric Impurity Control

Commercial technical datasheets for 4-fluorobenzaldehyde specify strict limits on regioisomeric impurities. One supplier specification indicates 2-fluorobenzaldehyde ≤0.10% (max) and 3-fluorobenzaldehyde ≤0.10% (max), with benzaldehyde ≤0.05% (max) [1]. Actual batch analysis results show 2-fluorobenzaldehyde at 0.01% and 3-fluorobenzaldehyde at 0.06%, confirming that high-purity material is available with well-controlled isomer content [1]. This level of specification is critical for applications where isomeric contamination would compromise synthetic fidelity or biological assay interpretation.

Quality Control Procurement Specification Impurity Profiling

Validated Application Scenarios for 4-Fluorobenzaldehyde Based on Comparative Performance Data


High-Yield Benzylidenation and Acetal Formation in Carbohydrate Chemistry

Based on the demonstrated superiority of 4-fluorobenzaldehyde in benzylidenation reaction rate and yield (87% yield vs. 69-77% for previous methods) , this compound is the preferred aldehyde for protecting group strategies involving electron-deficient benzaldehydes. The para-fluoro substituent's electron-withdrawing effect accelerates acetal formation with silyloxy alcohols and glucoside derivatives, enabling faster reaction completion and higher isolated yields.

Tyrosinase Inhibitor Probe Development and SAR Studies

The well-characterized tyrosinase inhibition profile of 4-fluorobenzaldehyde (IC50 387 μM vs. 4-t-butylcatechol oxidation; IC50 0.16 mM diphenolase) makes it a valuable reference compound for structure-activity relationship (SAR) studies. Its intermediate potency among halogenated benzaldehydes and 10-fold superiority over 3-fluorobenzaldehyde provide a calibrated baseline for evaluating novel benzaldehyde-derived inhibitors.

Pharmaceutical Intermediate for Anticonvulsant and MAPK Inhibitor Synthesis

The quantitative yield (100%) achieved in the condensation of 4-fluorobenzaldehyde with phenylenediamine derivatives for retigabine intermediate synthesis validates its use in process chemistry for anticonvulsant drug manufacturing. Additionally, its established role in preparing pyrazolopyridine derivatives as mitogen-activated protein kinase (MAPK) inhibitors [1] supports procurement for kinase-targeted drug discovery programs.

Schiff Base Ligand Synthesis for Coordination Chemistry and Antimicrobial Screening

4-Fluorobenzaldehyde readily undergoes condensation with primary amines, hydrazides, and amino alcohols to form Schiff base ligands with vinyloxy functionality . These products are of interest as potential biologically active compounds with antimicrobial properties. The para-fluoro substitution pattern influences the electronic properties and coordination geometry of the resulting ligands, differentiating them from ortho- and meta-fluoro analogs.

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